molecular formula C8H12O3 B11947045 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one CAS No. 90482-36-3

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one

Cat. No.: B11947045
CAS No.: 90482-36-3
M. Wt: 156.18 g/mol
InChI Key: XDZZBQYRCAUXGG-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one, with the CAS Registry Number 90482-36-3 , is a substituted gamma-butyrolactone derivative of interest in organic chemistry and phytochemical research. This compound has a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol . Its structure is characterized by a lactone (furan-2-one) ring, which is dihydro (partially saturated) and features a methyl group at the 3-position and a 2-oxopropyl side chain at the 5-position . Computational predictions suggest it may interact with several biological targets, such as the NF-kappa-B complex and Hypoxia-inducible factor 1-alpha, indicating potential value for investigating biochemical pathways . As a lactone, it serves as a valuable synthon for synthesizing more complex organic molecules and is found as a constituent in various plant species . Researchers can utilize this compound as a building block for heterocyclic chemistry or in studies of natural product composition. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

90482-36-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methyl-5-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-5-3-7(4-6(2)9)11-8(5)10/h5,7H,3-4H2,1-2H3

InChI Key

XDZZBQYRCAUXGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Photocatalytic Cross-Coupling Reactions

This method leverages visible-light photocatalysis to form C–C bonds, enabling the synthesis of structurally complex dihydrofuran derivatives. The approach utilizes a heterogeneous photocatalyst (e.g., mpg-CN) and a nickel co-catalyst (NiBr₂·glyme) under blue LED irradiation.

Key Protocol :

  • Reagents : 1-(p-Tolyl)vinyl acetate (or analogous vinyl acetate), α-bromo-γ-butyrolactone (or bromide), mpg-CN (10 mg), NiBr₂·glyme (0.0025–0.025 mmol), 2,6-lutidine (1.25 mmol), DMF (1 mL).

  • Conditions : Nitrogen atmosphere, 455 nm LED irradiation at 25°C, 24 hours.

  • Workup : Centrifugation to remove mpg-CN, extraction with ethyl acetate, washes with HCl and brine, purification by column chromatography.

Example Yield :

SubstrateProductYield (%)Reference
1-(p-Tolyl)vinyl acetate3-(2-Oxo-2-p-tolylethyl) derivative83%

Mechanistic Insight :
The reaction proceeds via single-electron transfer (SET) mechanisms, where the photocatalyst generates radical intermediates. The nickel co-catalyst facilitates oxidative addition or transmetalation steps, enabling coupling between the vinyl acetate and bromide .

Oxidation of Alcohol Precursors

Oxidation of secondary alcohols to ketones is a critical step in constructing the 2-oxopropyl group. Iron(III) chloride and ammonium sulfate are commonly employed as oxidizing agents.

Key Protocol :

  • Reagents : 2-Chlorocyclopenanol (or analogous alcohol), FeCl₃·6H₂O (1 eq), (NH₄)₂SO₄ (3 eq), acetone/H₂O (5:1), RT.

  • Conditions : Stirring for 18 hours.

  • Workup : Extraction with ethyl acetate, purification by column chromatography.

Example Yield :

SubstrateProductYield (%)Reference
2-Chlorocyclopenanol2-Chlorocyclopentanone87%

Mechanistic Insight :
FeCl₃ acts as a Lewis acid, polarizing the C–O bond of the alcohol. (NH₄)₂SO₄ facilitates proton transfer, enabling oxidation to the ketone .

Alkylation/Esterification Strategies

The 2-oxopropyl group can be introduced via alkylation or esterification of a malonate precursor. This approach is exemplified in the synthesis of 1-(3,5-dimethoxybenzyl) 3-methyl 2-methyl-2-(2-oxopropyl)malonate.

Key Protocol :

  • Reagents : Malonate derivative, 3,5-dimethoxybenzyl alcohol, DBU (5–10 mol%), CDCl₃.

  • Conditions : RT, stirring for 2 hours.

  • Workup : Concentration, purification by flash chromatography.

Example Yield :

SubstrateProductYield (%)Reference
Malonate + AlcoholAlkylated Malonate96%

Mechanistic Insight :
DBU deprotonates the malonate, generating a nucleophilic enolate that attacks the alkylating agent (e.g., benzyl chloride) .

Electrophilic Cyclization with I(III) Reagents

I(III) reagents, such as 1,1'-(phenyl-λ³-iodanediyl)bis(pyridinium) trifluoromethanesulfonate (Py-HVI), enable electrophilic cyclization to form dihydrofuran derivatives.

Key Protocol :

  • Reagents : Py-HVI, aldehyde (e.g., 2,3-dihydrofuran), TFA/CHCl₃.

  • Conditions : RT, stirring for 1–2 hours.

  • Workup : Extraction with diethyl ether, purification by recrystallization.

Example Product :

ReagentsProductReference
Py-HVI + Aldehyde3,3-Diphenyl-5-substituted dihydrofuran-2(3H)-one

Mechanistic Insight :
Py-HVI generates an electrophilic iodine intermediate, which reacts with the aldehyde to form a cyclized dihydrofuran product .

Diastereoselective Cyclization

Diastereoselective synthesis of dihydrofuran derivatives is achieved using Lewis acids like BF₃·OEt₂. This method is critical for controlling stereochemistry in complex molecules.

Key Protocol :

  • Reagents : Enal derivative, BF₃·OEt₂, THF.

  • Conditions : –40°C, stirring for 1 hour.

  • Workup : Quenching with NaHCO₃, extraction with ethyl acetate.

Example Diastereoselectivity :

SubstrateDiastereomer Ratio (syn:anti)Reference
Enal + Siloxyfuran31:1

Mechanistic Insight :
BF₃·OEt₂ coordinates to the carbonyl oxygen, stabilizing a transition state that favors syn addition, leading to high diastereoselectivity .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Photocatalytic CouplingHigh functional group toleranceRequires light-sensitive setup60–90%
OxidationSimple, scalableLimited to alcohol substrates70–90%
AlkylationFlexible for diverse substituentsRequires excess DBU80–95%
Electrophilic CyclizationRapid reaction timesExpensive I(III) reagents50–80%
Diastereoselective CyclizationExcellent stereocontrolLow-temperature requirements60–85%

Industrial and Research Applications

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one serves as a key intermediate in:

  • Pharmaceutical Synthesis : Precursor for γ-butyrolactone derivatives with bioactive properties .

  • Polymer Chemistry : Monomer for step-growth polymerization .

  • Organocatalysis : Model substrate for asymmetric cyclization studies .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dihydrofuran derivatives.

Scientific Research Applications

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one
  • CAS No.: 90482-36-3
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Structural Features : A γ-lactone core substituted with a methyl group at position 3 and a 2-oxopropyl group at position 5 .

Physical Properties :

  • Boiling Point : 292.9°C at 760 mmHg
  • Density : 1.059 g/cm³
  • LogP : 0.917 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA) : 43.4 Ų (suggesting moderate polarity) .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

Compound Name Molecular Formula Substituents Key Structural Differences Reference
This compound C₈H₁₂O₃ 3-methyl, 5-(2-oxopropyl) Reference compound
2-[5-(2-oxopropyl)tetrahydrofuran-2-yl]propanoic acid C₁₁H₁₆O₅ 2-oxopropyl, propanoic acid side chain Additional carboxylic acid group
3-Ethyl-5-(propoxymethyl)dihydrofuran-2(3H)-one C₁₀H₁₈O₃ 3-ethyl, 5-(propoxymethyl) Ethyl and ether-containing substituent
Gigantetroneninone C₃₇H₆₆O₇ Complex polyhydroxyalkyl chain Extended alkyl chain and multiple hydroxyls

Key Observations :

  • The 2-oxopropyl group is a common motif in bioactive lactones (e.g., squamone in ).
  • Substitutions like ethyl () or propanoic acid () alter polarity and reactivity.

Physical and Chemical Properties

Property Target Compound 3-Ethyl-5-(propoxymethyl) Derivative Marine-derived Analog Gigantetroneninone
Molecular Weight 156.18 186.25 ~300 (estimated) 634.91
Boiling Point 292.9°C 94–95°C (at 1 Torr) Not reported Not reported
LogP 0.917 ~1.5 (estimated) Lower (due to -COOH group) High (lipophilic chains)
TPSA 43.4 Ų ~40 Ų >50 Ų >100 Ų

Key Observations :

  • Longer alkyl chains (e.g., in gigantetroneninone) increase molecular weight and lipophilicity (logP) .
  • Polar groups (e.g., -COOH in ) reduce logP and enhance water solubility.

Biological Activity

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The compound's structure can be represented as follows:

  • Molecular Formula: C₈H₁₄O₃
  • Molecular Weight: 158.20 g/mol

The presence of the dihydrofuran ring contributes to its unique reactivity and biological properties.

Enzyme Inhibition

This compound has been identified as an enzyme inhibitor , modulating various biochemical pathways. Specifically, it interacts with enzymes involved in metabolic processes, showcasing potential in therapeutic applications for metabolic disorders.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . In vitro tests demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties . It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction: By binding to specific enzymes, it alters their activity, which can lead to downstream effects on metabolic pathways.
  • Signal Transduction Modulation: The compound may influence cellular signaling pathways by interacting with receptors, thereby affecting cellular responses and gene expression .

Case Studies

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method: Disk diffusion method was employed.
    • Results: The compound showed significant inhibition zones compared to control groups.
  • Anti-inflammatory Study:
    • Objective: To assess the impact on cytokine production in macrophages.
    • Method: ELISA assays were used to quantify cytokine levels.
    • Results: A notable decrease in TNF-alpha and IL-6 levels was observed, confirming anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
3-Methyl-5-(2-hydroxypropyl)dihydrofuran-2(3H)-oneModerate antimicrobialEnzyme inhibition
3-Methyl-5-(2-oxobutyl)dihydrofuran-2(3H)-oneLow anti-inflammatoryUnknown
3-Methyl-5-(2-oxopentyl)dihydrofuran-2(3H)-oneHigh enzyme inhibitionCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 3-methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, analogous dihydrofuran-2(3H)-one derivatives are prepared via acid-catalyzed cyclization of γ-hydroxy esters or ketones under controlled dehydration conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields (e.g., 75–91% in similar compounds) . Key intermediates may include substituted furan precursors, with alkylation or acylation steps introducing the 2-oxopropyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For instance, coupling constants in ¹H NMR can resolve diastereomeric configurations, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Elemental analysis (C, H, O) and mass spectrometry further validate molecular composition .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screens should focus on cytotoxicity assays (e.g., MTT or resazurin-based viability tests) and target-specific in vitro models. Structural analogs with furan and oxopropyl moieties have shown activity in inflammation pathways, suggesting IL-6 expression assays as a starting point. Dose-response curves and positive controls (e.g., dexamethasone for anti-inflammatory activity) are critical for reproducibility .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 2-oxopropyl group in dihydrofuran-2(3H)-one derivatives?

  • Methodological Answer : The 2-oxopropyl group participates in nucleophilic additions and redox reactions. Computational studies (DFT calculations) can model transition states for ketone reduction or Michael additions. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using TEMPO) is recommended to confirm proposed mechanisms .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentrations). Meta-analysis of structure-activity relationships (SAR) across analogs is advised. For example, substituents on the furan ring (e.g., methyl vs. phenyl groups) may modulate IL-6 inhibition potency. Standardized protocols for lipopolysaccharide (LPS)-induced inflammation models can improve cross-study comparability .

Q. What advanced techniques optimize the synthesis yield and enantiomeric purity?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves regioselectivity. Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric cyclization, achieving >90% enantiomeric excess (ee). Reaction monitoring via in situ IR or Raman spectroscopy allows real-time adjustment of parameters .

Q. How can computational methods aid in structural analysis and target prediction?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like sigma-2 receptors or cyclooxygenase-2 (COX-2). QSAR models trained on dihydrofuran-2(3H)-one datasets identify critical descriptors (e.g., logP, polar surface area) for bioavailability. MD simulations assess conformational stability in biological membranes .

Q. What strategies elucidate interactions between this compound and biological targets like IL-6?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to IL-6 or its receptor. CRISPR-Cas9 knockout of IL-6 in cell lines validates target specificity. Co-crystallization trials with purified proteins (e.g., IL-6Rα) provide atomic-resolution interaction maps, though crystallization conditions require empirical optimization (e.g., PEG-based screens) .

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